molecular formula C15H9N5 B12569513 1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)- CAS No. 453556-96-2

1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)-

Cat. No.: B12569513
CAS No.: 453556-96-2
M. Wt: 259.27 g/mol
InChI Key: RZWVYELQVXGBLU-UHFFFAOYSA-N
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Description

1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)- is a heterocyclic compound that features a triazine ring substituted with a phenyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of isonitrosoacetophenone hydrazones with aldehydes, followed by aromatization of the intermediates to form 1,2,4-triazine-5-carbonitriles . Another approach includes the reaction of 3,6-diaryl-1,2,4-triazine-5-carbonitriles with 2-amino-4-aryloxazoles under solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. Reaction conditions typically involve the use of a base and an appropriate solvent.

    Aza-Diels–Alder Reactions: Reagents include dienophiles such as arylacetylenes and oxazoles. These reactions are often carried out under solvent-free conditions or in the presence of a catalyst.

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazine-5-carbonitrile, 6-phenyl-3-(2-pyridinyl)- is unique due to its combination of a triazine ring with both phenyl and pyridinyl substituents. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

453556-96-2

Molecular Formula

C15H9N5

Molecular Weight

259.27 g/mol

IUPAC Name

6-phenyl-3-pyridin-2-yl-1,2,4-triazine-5-carbonitrile

InChI

InChI=1S/C15H9N5/c16-10-13-14(11-6-2-1-3-7-11)19-20-15(18-13)12-8-4-5-9-17-12/h1-9H

InChI Key

RZWVYELQVXGBLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=N3)C#N

Origin of Product

United States

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